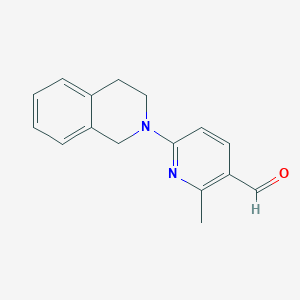![molecular formula C13H9N3O3 B11860444 Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)- CAS No. 102862-21-5](/img/structure/B11860444.png)
Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitrophenyl)imidazo[1,2-a]pyridin-2-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a nitrophenyl group at the 3-position and a hydroxyl group at the 2-position of the imidazo[1,2-a]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrophenyl)imidazo[1,2-a]pyridin-2-ol typically involves multicomponent reactions. One common method is the one-pot, four-component reaction involving aryl glyoxal monohydrates, 2-aminopyridine, ethyl acetoacetate, and hydrazine hydrate in ethanol under reflux conditions. Tetrapropylammonium bromide is often used as a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Nitrophenyl)imidazo[1,2-a]pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl group at the 2-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridines.
Wissenschaftliche Forschungsanwendungen
3-(4-Nitrophenyl)imidazo[1,2-a]pyridin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial and antiviral properties.
Wirkmechanismus
The mechanism of action of 3-(4-nitrophenyl)imidazo[1,2-a]pyridin-2-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit enzymes like IKK-ɛ and TBK1, which are involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This inhibition disrupts the signaling pathways essential for cancer cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the nitrophenyl and hydroxyl groups.
3-(4-Aminophenyl)imidazo[1,2-a]pyridin-2-ol: A reduced form with an amino group instead of a nitro group.
3-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-2-ol: A derivative with a methoxy group instead of a nitro group.
Uniqueness
3-(4-Nitrophenyl)imidazo[1,2-a]pyridin-2-ol is unique due to the presence of both the nitrophenyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The nitrophenyl group enhances its potential as an anticancer and antimicrobial agent, while the hydroxyl group allows for further functionalization and derivatization.
Eigenschaften
CAS-Nummer |
102862-21-5 |
|---|---|
Molekularformel |
C13H9N3O3 |
Molekulargewicht |
255.23 g/mol |
IUPAC-Name |
3-(4-nitrophenyl)imidazo[1,2-a]pyridin-2-ol |
InChI |
InChI=1S/C13H9N3O3/c17-13-12(15-8-2-1-3-11(15)14-13)9-4-6-10(7-5-9)16(18)19/h1-8,17H |
InChI-Schlüssel |
ANZCHBAAGOTPMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=C(N2C=C1)C3=CC=C(C=C3)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


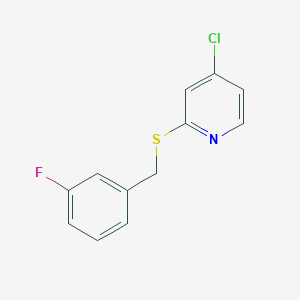
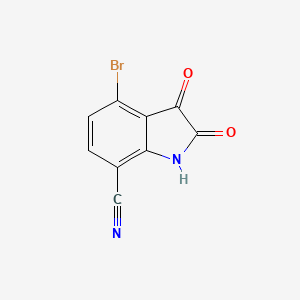
![2-[(Naphthalen-2-yl)sulfanyl]pyrimidin-4-amine](/img/structure/B11860379.png)


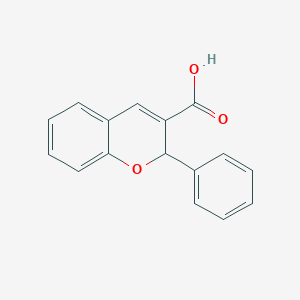


![2-{4-[(3-Amino-2,6-dimethyl-4-pyridinyl)amino]phenyl}ethanol](/img/structure/B11860429.png)
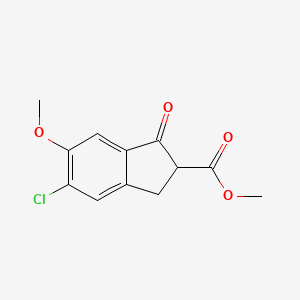
![2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole](/img/structure/B11860435.png)

![4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11860456.png)
